molecular formula C16H21BrN2O2 B276626 {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile

{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile

Katalognummer B276626
Molekulargewicht: 353.25 g/mol
InChI-Schlüssel: BFBZYTZLIRJPOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile, also known as BAMM, is a chemical compound that has gained attention in scientific research due to its potential in the field of medicine. BAMM is a selective antagonist of the α2C-adrenoceptor, which is a subtype of the adrenergic receptor.

Wirkmechanismus

{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile selectively blocks the α2C-adrenoceptor, which is a subtype of the adrenergic receptor. This receptor is involved in the regulation of blood pressure and mood. By blocking this receptor, {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile can reduce blood pressure and improve mood. {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile has also been shown to reduce the withdrawal symptoms associated with opioid withdrawal by blocking the α2C-adrenoceptor.
Biochemical and Physiological Effects:
{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile has been shown to reduce blood pressure and improve mood in animal studies. It has also been shown to reduce the withdrawal symptoms associated with opioid withdrawal. However, the long-term effects of {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile on biochemical and physiological processes are not yet fully understood.

Vorteile Und Einschränkungen Für Laborexperimente

{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile has several advantages for lab experiments, including its selectivity for the α2C-adrenoceptor and its potential use in the treatment of hypertension, anxiety, and depression. However, {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile also has limitations, including its potential toxicity and the need for further studies to fully understand its long-term effects.

Zukünftige Richtungen

There are several future directions for the study of {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile. One direction is to investigate its potential use in the treatment of opioid addiction. Another direction is to study its long-term effects on biochemical and physiological processes. Additionally, further studies are needed to optimize the synthesis of {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile and to improve its yield.

Synthesemethoden

The synthesis of {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile involves the reaction of 2-bromo-4-hydroxy-6-methoxyphenol with 2-(cyclohexylamino)acetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid. The yield of {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.

Wissenschaftliche Forschungsanwendungen

{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile has been extensively studied for its potential use in the treatment of hypertension, anxiety, and depression. It has been shown to selectively block the α2C-adrenoceptor, which is involved in the regulation of blood pressure and mood. {2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile has also been investigated for its potential use in the treatment of opioid addiction, as it can reduce the withdrawal symptoms associated with opioid withdrawal.

Eigenschaften

Produktname

{2-Bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy}acetonitrile

Molekularformel

C16H21BrN2O2

Molekulargewicht

353.25 g/mol

IUPAC-Name

2-[2-bromo-4-[(cyclohexylamino)methyl]-6-methoxyphenoxy]acetonitrile

InChI

InChI=1S/C16H21BrN2O2/c1-20-15-10-12(9-14(17)16(15)21-8-7-18)11-19-13-5-3-2-4-6-13/h9-10,13,19H,2-6,8,11H2,1H3

InChI-Schlüssel

BFBZYTZLIRJPOR-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2CCCCC2)Br)OCC#N

Kanonische SMILES

COC1=C(C(=CC(=C1)CNC2CCCCC2)Br)OCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.